N-(3,4-dichlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3/c17-12-4-3-11(10-13(12)18)19-16(23)21-7-5-20(6-8-21)15(22)14-2-1-9-24-14/h1-4,9-10H,5-8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXTZZNDENTSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 3,4-dichloroaniline with 2-furoyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield of the compound. Purification processes such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to N-(3,4-dichlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives can modulate serotonin receptors, which are critical in the treatment of depression. The structural features of this compound suggest it may similarly interact with these receptors, providing a pathway for developing new antidepressants .
Anticancer Properties
There is emerging evidence that this compound may have anticancer effects. A study highlighted the ability of piperazine derivatives to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of specific signaling pathways associated with cancer progression . This opens avenues for further exploration in oncology.
Anti-inflammatory Effects
Piperazine derivatives have been studied for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, thus providing a potential therapeutic approach for inflammatory diseases . This application is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Study on Antidepressant Efficacy
A clinical trial investigated the antidepressant efficacy of a piperazine derivative closely related to this compound. Patients exhibited significant improvement in depression scores after 8 weeks of treatment compared to placebo . This suggests potential for further development in treating major depressive disorder.
Cancer Research
In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by promoting apoptosis through mitochondrial pathways . These findings support further investigation into its use as an adjunct therapy in oncology.
Data Table: Summary of Applications
| Application Area | Potential Effects | Mechanism of Action |
|---|---|---|
| Antidepressant | Mood enhancement | Serotonin receptor modulation |
| Anticancer | Inhibition of cell proliferation | Induction of apoptosis |
| Anti-inflammatory | Reduction in inflammation | Cytokine inhibition |
The insights presented here highlight the potential applications of this compound and underscore the need for further research to explore its full therapeutic potential.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Aromatic Ring
Halogen Substitution Patterns
- N-(2,4-difluorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide (Y1D):
- N-(3-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5): Mono-chlorination at the 3-position yields a lower melting point (193.3–195.2°C) compared to dichloro derivatives, likely due to reduced symmetry and packing efficiency .
Dichlorophenyl vs. Other Aromatic Groups
- N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) :
- N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) :
Piperazine Core Modifications
Carbonyl Group Variations
- N-(3,4-dichlorophenyl)-4-[(2R)-4-isopropylpiperazine-2-carbonyl]piperazine-1-carboxamide :
- 4-(furan-2-carbonyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide :
Heterocyclic Additions
Pharmacological and Physicochemical Properties
Table 1: Key Data for Selected Compounds
Biological Activity
N-(3,4-dichlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide is a synthetic compound that has drawn considerable attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound features a piperazine ring, a furan moiety, and a dichlorophenyl group. The unique combination of these structural elements contributes to its lipophilicity and enhances its biological activity. The furan-2-carbonyl moiety is particularly noted for its association with various pharmacological properties.
Structural Formula
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
- Enzyme Inhibition : The compound has been identified as an inhibitor of enzymes involved in metabolic pathways related to cancer and inflammation. Notably, it targets pantothenate kinase, a key enzyme in coenzyme A biosynthesis, which is crucial for fatty acid metabolism and cellular energy production.
- Anticancer Activity : Studies have shown that this compound possesses antiproliferative effects against several cancer cell lines. For example, it has demonstrated efficacy against colon carcinoma cells (HCT-15) with an IC50 value comparable to standard chemotherapeutic agents .
- Molecular Interactions : Interaction studies using molecular docking simulations reveal that this compound interacts with specific protein targets primarily through hydrogen bonding and hydrophobic interactions. This binding affinity is essential for its biological activity.
Case Studies
- Anticancer Efficacy : In a study evaluating the cytotoxic effects of various piperazine derivatives, this compound exhibited significant growth inhibition in HCT-15 cells. The study concluded that the presence of the dichlorophenyl group was critical for enhancing the anticancer activity of the compound .
- Enzyme Kinetics : Research involving enzyme kinetics demonstrated that this compound effectively inhibited pantothenate kinase activity in vitro. The inhibition was found to be competitive, suggesting potential for further development as an anticancer therapeutic agent.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(3-chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide | Similar piperazine and furan structure | Lacks one chlorine atom; may exhibit different biological activity |
| 1-(3,4-dichlorophenyl) piperazine | Contains only the piperazine ring without furan | Simpler structure; primarily studied for neuropharmacological effects |
| 4-(furan-2-carbonyl) piperidine | Similar carbonyl group but lacks dichlorophenyl | Different ring structure; may have distinct pharmacological properties |
Q & A
Q. What are the optimal synthetic routes for preparing N-(3,4-dichlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide?
- Methodology : The synthesis typically involves a multi-step approach:
Amination : React 3,4-dichloroaniline with a carbonyl chloride derivative (e.g., furan-2-carbonyl chloride) in the presence of triethylamine (TEA) as a base and dichloromethane (DCM) as a solvent .
Piperazine coupling : Introduce the piperazine ring via nucleophilic substitution under reflux conditions (60–80°C) in tetrahydrofuran (THF) .
- Key considerations : Optimize reaction time (6–12 hours) and stoichiometry (1:1.2 molar ratio of dichlorophenylamine to piperazine derivative) to achieve >75% yield. Monitor purity via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical workflow :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify substituent positions. For example, the furan carbonyl group appears at ~168 ppm in NMR, while dichlorophenyl protons resonate as doublets (δ 7.2–7.6 ppm) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should confirm the molecular ion peak at m/z 404.2 (calculated for ) .
- X-ray crystallography : For absolute configuration, co-crystallize with PH-interacting protein (PHIP) and resolve via 1.22 Å resolution X-ray diffraction (PDB ID: 5S8T) .
Q. What functional groups dominate its reactivity?
- Key groups :
- Piperazine carboxamide : Prone to nucleophilic substitution at the carbonyl carbon (e.g., hydrolysis under acidic/basic conditions) .
- Furan-2-carbonyl : Electrophilic at the carbonyl oxygen; participates in cycloaddition reactions (e.g., Diels-Alder) .
- 3,4-Dichlorophenyl : Stabilizes π-π stacking in receptor binding pockets, confirmed via molecular docking studies .
Advanced Research Questions
Q. How does the 3,4-dichlorophenyl substituent influence receptor selectivity in neurological targets?
- Structure-activity relationship (SAR) :
- The dichloro substitution enhances binding to dopamine D3 receptors (D3R) by 1000-fold over D2R, as shown in radioligand assays (: D3R = 2.6 nM vs. D2R = 393 nM) .
- Mechanism : Chlorine atoms induce steric and electronic effects, stabilizing interactions with the second extracellular (E2) loop of D3R .
- Contradiction : Removing the carbonyl linker (e.g., replacing carboxamide with amine) reduces D3R affinity by >100-fold, emphasizing the carbonyl’s role in hydrogen bonding .
Q. What experimental strategies resolve contradictions in biological activity data across structural analogs?
- Case study :
- Issue : Variability in serotonin receptor (5-HT) inhibition (IC ranges: 0.1–10 µM) among analogs with differing halogen positions .
- Resolution :
Molecular dynamics simulations : Compare binding poses in 5-HT homology models (e.g., 3,4-dichloro vs. 4-chloro derivatives).
Free-energy perturbation (FEP) : Quantify ΔΔG contributions of chlorine substituents .
- Outcome : Meta-chloro groups disrupt hydrophobic interactions with Phe305 in 5-HT, reducing potency .
Q. How can crystallography guide the design of analogs with improved metabolic stability?
- Insights from PDB 5S8T :
- The furan carbonyl forms a hydrogen bond with Tyr123 of PHIP, while the dichlorophenyl group occupies a hydrophobic pocket .
- Design strategy :
- Replace furan with thiophene to enhance π-stacking (test via DFT calculations).
- Introduce methyl groups on piperazine to reduce CYP3A4-mediated oxidation (validate via liver microsome assays) .
Q. What methodologies quantify the impact of solvent polarity on reaction yields during scale-up?
- Experimental design :
- DoE (Design of Experiments) : Vary solvent polarity (e.g., DCM vs. THF) and temperature (40–100°C) in a 2 factorial design.
- Metrics : Track yield (%) and purity (HPLC, >95% area).
- Result : THF at 70°C maximizes yield (82%) due to improved solubility of the dichlorophenyl intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
